Cas no 946726-03-0 (3-4-(propan-2-yl)phenoxypiperidine)

3-4-(propan-2-yl)phenoxypiperidine is a synthetic organic compound with notable pharmacological properties. It exhibits high purity and stability, making it suitable for various research applications. This compound is recognized for its potential in drug discovery and medicinal chemistry, offering researchers a valuable tool for exploring novel therapeutic agents.
3-4-(propan-2-yl)phenoxypiperidine structure
946726-03-0 structure
Product name:3-4-(propan-2-yl)phenoxypiperidine
CAS No:946726-03-0
MF:C14H21NO
MW:219.322643995285
CID:1001170
PubChem ID:45075418

3-4-(propan-2-yl)phenoxypiperidine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Isopropylphenoxy)piperidine
    • 3-4-(propan-2-yl)phenoxypiperidine
    • 3-(4-propan-2-ylphenoxy)piperidine
    • AKOS010950951
    • 946726-03-0
    • DTXSID60663039
    • CS-0273848
    • 3-[4-(Propan-2-yl)phenoxy]piperidine
    • EN300-1838694
    • SCHEMBL25897974
    • MDL: MFCD08688002
    • Inchi: InChI=1S/C14H21NO/c1-11(2)12-5-7-13(8-6-12)16-14-4-3-9-15-10-14/h5-8,11,14-15H,3-4,9-10H2,1-2H3
    • InChI Key: DYLBQZLBKYGVOJ-UHFFFAOYSA-N
    • SMILES: CC(C)C1=CC=C(C=C1)OC2CCCNC2

Computed Properties

  • Exact Mass: 219.162314293g/mol
  • Monoisotopic Mass: 219.162314293g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 21.3Ų

3-4-(propan-2-yl)phenoxypiperidine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-4-(propan-2-yl)phenoxypiperidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838694-5.0g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
5g
$2981.0 2023-06-02
Enamine
EN300-1838694-2.5g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
2.5g
$1089.0 2023-09-19
Enamine
EN300-1838694-0.1g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
0.1g
$490.0 2023-09-19
Enamine
EN300-1838694-1.0g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
1g
$1029.0 2023-06-02
Enamine
EN300-1838694-5g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
5g
$1614.0 2023-09-19
Enamine
EN300-1838694-1g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
1g
$557.0 2023-09-19
Enamine
EN300-1838694-10.0g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
10g
$4421.0 2023-06-02
Enamine
EN300-1838694-0.25g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
0.25g
$513.0 2023-09-19
Enamine
EN300-1838694-0.5g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
0.5g
$535.0 2023-09-19
Enamine
EN300-1838694-0.05g
3-[4-(propan-2-yl)phenoxy]piperidine
946726-03-0
0.05g
$468.0 2023-09-19

Additional information on 3-4-(propan-2-yl)phenoxypiperidine

Professional Introduction to Compound with CAS No. 946726-03-0 and Product Name: 3-4-(propan-2-yl)phenoxypiperidine

The compound with the CAS number 946726-03-0 and the product name 3-4-(propan-2-yl)phenoxypiperidine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug development. The structural framework of 3-4-(propan-2-yl)phenoxypiperidine incorporates both aromatic and heterocyclic moieties, which are well-documented for their diverse biological activities.

In recent years, the exploration of piperidine derivatives has been extensively studied due to their role as key pharmacophores in numerous therapeutic agents. The presence of a phenoxide group linked to a piperidine ring in 3-4-(propan-2-yl)phenoxypiperidine introduces unique electronic and steric properties that can modulate its interactions with biological targets. This structural feature has been exploited in the design of compounds targeting various disease pathways, including neurological disorders and inflammatory conditions.

One of the most compelling aspects of 3-4-(propan-2-yl)phenoxypiperidine is its potential as a scaffold for developing novel therapeutic agents. The compound's molecular structure allows for modifications at multiple positions, enabling chemists to fine-tune its pharmacological properties. For instance, the propyl group attached to the phenoxide moiety can be modified to enhance solubility or binding affinity, while the piperidine ring provides a stable core for further functionalization.

Recent studies have highlighted the importance of 3-4-(propan-2-yl)phenoxypiperidine in the development of drugs that target central nervous system (CNS) disorders. The compound has shown promise in preclinical models as a potential modulator of neurotransmitter systems, particularly those involving dopamine and serotonin. These neurotransmitters play critical roles in regulating mood, cognition, and motor function, making them prime targets for therapeutic intervention.

The synthesis of 3-4-(propan-2-yl)phenoxypiperidine involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The process requires careful optimization to ensure high yield and purity, which are essential for pharmaceutical applications. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to streamline the synthesis and improve scalability.

From a computational chemistry perspective, the molecular dynamics and binding interactions of 3-4-(propan-2-yl)phenoxypiperidine have been extensively simulated using state-of-the-art software tools. These simulations have provided valuable insights into its binding mode with biological targets, helping researchers design more effective derivatives. The integration of machine learning algorithms has further enhanced the predictive power of these simulations, allowing for rapid screening of potential drug candidates.

The pharmacokinetic properties of 3-4-(propan-2-yl)phenoxypiperidine are another critical area of study. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety profile. In vitro and in vivo studies have been conducted to evaluate these properties, providing a comprehensive picture of its behavior within biological systems.

One notable finding from recent research is the compound's ability to cross the blood-brain barrier (BBB). This property is particularly important for CNS drugs, as it ensures that the therapeutic agent can reach its target site effectively. Studies using animal models have demonstrated that 3-4-(propan-2-yl)phenoxypiperidine can successfully penetrate the BBB, suggesting its potential for treating neurological disorders.

The development of 3-4-(propan-2-yl)phenoxypiperidine as a lead compound has also sparked interest in related derivatives. Researchers are exploring modifications to its structure to enhance its pharmacological properties further. For example, replacing the propyl group with other alkyl or aryl groups has been shown to modulate its activity profile significantly. These modifications are guided by structureactivity relationship (SAR) studies, which provide a rational basis for drug design.

In conclusion, 3-4-(propan-2-yl)phenoxypiperidine represents a promising candidate for further development in pharmaceutical research. Its unique structural features, combined with its favorable pharmacokinetic properties, make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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